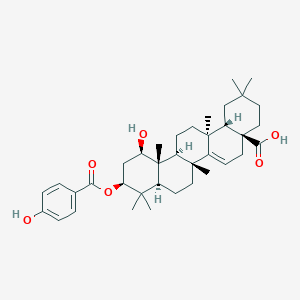

![molecular formula C16H20O6 B128017 邻苯二甲酸单[2-(羧甲基)己基]酯 CAS No. 82975-93-7](/img/structure/B128017.png)

邻苯二甲酸单[2-(羧甲基)己基]酯

描述

Mono(2-(carboxymethyl)hexyl) phthalate (MCMHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer in polyvinyl chloride (PVC) products. DEHP and its metabolites, including MCMHP, have been the subject of research due to their widespread use and potential health effects on humans and the environment. MCMHP is one of several oxidative metabolites of DEHP that can be excreted in urine and feces after exposure .

Synthesis Analysis

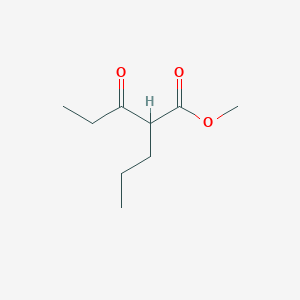

The synthesis of phthalate esters typically involves the reaction of phthalic anhydride with alcohols. In the case of MCMHP, it is not directly synthesized but is a metabolic byproduct of DEHP degradation. DEHP can undergo enzymatic hydrolysis to form MEHP, which is further metabolized to MCMHP and other metabolites . The metabolism of phthalates like DEHP has been studied in various systems, including human myocardium , Arabidopsis thaliana , and animal models .

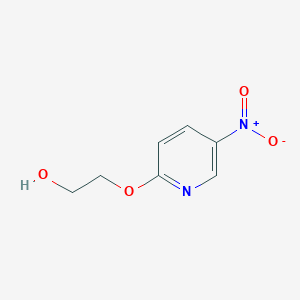

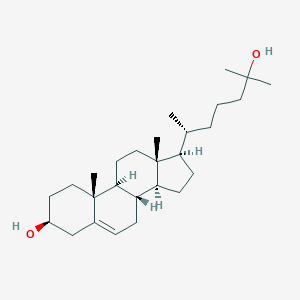

Molecular Structure Analysis

MCMHP, as a phthalate ester, has a benzene ring with two ester groups attached. The ester groups in phthalates can vary, and in MCMHP, one of the esters is a carboxymethylhexyl group. The molecular structure of phthalates is significant because it influences their physical and chemical properties, as well as their biological activity .

Chemical Reactions Analysis

Phthalates like MCMHP can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. These reactions are part of their metabolic pathways in biological systems. For instance, MEHP can be hydroxylated, oxidized, and conjugated with molecules like malonyl-CoA in plants, leading to a range of metabolites . In humans, MEHP is further metabolized to oxidative metabolites, including MCMHP .

Physical and Chemical Properties Analysis

The physical and chemical properties of MCMHP are influenced by its molecular structure. As a phthalate metabolite, it is expected to have moderate solubility in water and lipophilic characteristics. These properties affect its distribution in the environment and its bioaccumulation potential. The presence of the carboxyl group in MCMHP may increase its hydrophilicity compared to its parent compound, DEHP .

Relevant Case Studies

Several studies have investigated the effects of phthalate metabolites on human health and the environment. For example, MEHP has been shown to have a cardiodepressive effect on human myocardium, which can be inhibited by atropine, suggesting a cholinergic mechanism . In Arabidopsis thaliana, MEHP metabolism has been explored, revealing potential pathways such as hydroxylation, oxidation, and malonylation . In humans, urinary oxidative metabolites of DEHP, including MCMHP, have been identified, providing insight into the metabolic fate of DEHP . Additionally, MEHP has been found to induce oxidative stress and affect the growth of mouse ovarian antral follicles and spermatocytes , highlighting the potential reproductive toxicity of phthalate metabolites.

科学研究应用

毛发样本分析

- 一项研究开发了一种方法来测定人发中的 2cx-MMHP 和其他 DEHP 代谢物,突出了头发作为一种独特的生物样本评估长期接触 DEHP 的潜力 (张、林和张,2013)。

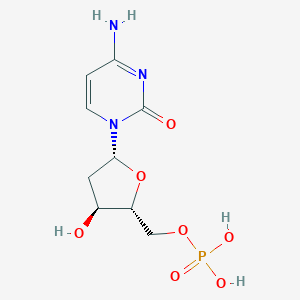

尿液生物标记物

- 研究发现 2cx-MMHP 是 DEHP 的尿液氧化代谢物,其存在表明人类和啮齿动物中存在相似的尿液代谢产物 (席尔瓦等人,2006)。

- 另一项研究报告称,在口服 DEHP 后,在尿液和血清中监测到 2cx-MMHP 等代谢物,从而深入了解人类中的 DEHP 代谢 (科赫、博尔特、普鲁斯和安格雷,2005)。

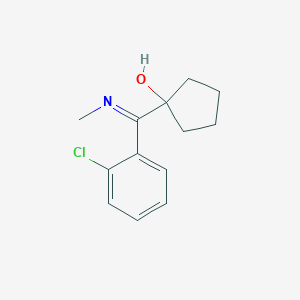

内分泌干扰研究

- 2020 年的一项研究探索了雄激素受体与 DEHP 及其代谢物(包括 2cx-MMHP)的结构相互作用,揭示了它们潜在的内分泌干扰作用 (贝格和谢赫,2020)。

接触和健康影响评估

- 对邻苯二甲酸酯接触的人体生物监测的研究强调了 2cx-MMHP 作为评估 DEHP 接触和相关健康影响的重要生物标记物的作用 (科赫、普鲁斯和安格雷,2006)。

人体样本中代谢物鉴定

- 研究开发了测定尿液和乳汁等人体样本中邻苯二甲酸酯代谢物(包括 2cx-MMHP)的方法,强调了它们在生物监测和接触评估中的重要性 (安等人,2020)。

未来方向

The future research directions for Mono[2-(carboxymethyl)hexyl] Phthalate could involve further investigation into its effects on insulin sensitivity and oxidative DNA production . Additionally, more research could be conducted to understand its environmental impact and potential uses in various industries.

属性

IUPAC Name |

2-[2-(carboxymethyl)hexoxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNOZWPVQWCJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003038 | |

| Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono[2-(carboxymethyl)hexyl] Phthalate | |

CAS RN |

82975-93-7 | |

| Record name | Mono[2-(carboxymethyl)hexyl] phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82975-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-(carboxymethyl)hexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082975937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)